

# The Anti-Biofilm Activity of Serratiopeptidase Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Serratol  |           |  |  |  |  |
| Cat. No.:            | B13420345 | Get Quote |  |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. The formation of a protective extracellular polymeric substance (EPS) matrix is central to the persistence of these infections. Serratiopeptidase, a metalloprotease derived from Serratia marcescens, has emerged as a promising agent with potent anti-biofilm capabilities. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the anti-biofilm activity of serratiopeptidase against S. aureus. It details the enzyme's impact on biofilm structure, bacterial viability, and key molecular components, offering a comprehensive resource for researchers in microbiology and drug development.

## Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like endocarditis and osteomyelitis.[1] A critical aspect of its virulence is the ability to form biofilms—structured communities of bacterial cells encased in a self-produced EPS matrix.[1][2] This matrix, composed of proteins, polysaccharides, and extracellular DNA, provides a formidable barrier against antimicrobial

## Foundational & Exploratory





agents and the host immune system.[2] The challenges posed by biofilm-mediated antibiotic resistance necessitate the exploration of novel therapeutic strategies.

Serratiopeptidase (also known as serrapeptase) is an extracellular enzyme with a long history of use as an anti-inflammatory, mucolytic, and analgesic agent.[3][4] Recent research has highlighted its significant anti-biofilm properties against a range of pathogens, including S. aureus.[3][4][5] Serratiopeptidase has been shown to inhibit biofilm formation, disrupt established biofilms, and enhance the efficacy of conventional antibiotics.[3] This guide synthesizes the current understanding of its action, presenting key quantitative data and detailed experimental methodologies to facilitate further research in this promising area.

## **Mechanism of Action**

The anti-biofilm activity of serratiopeptidase against S. aureus is multifaceted, involving both enzymatic and non-enzymatic actions that interfere with the integrity of the biofilm matrix and bacterial physiology.

- 2.1 Proteolytic and Non-Proteolytic Effects: Initially, the anti-biofilm effect was attributed to the enzyme's proteolytic activity, which could degrade protein components of the EPS matrix.[6] However, compelling evidence suggests a mechanism independent of proteolysis. A mutant form of serratiopeptidase, with its catalytic site inactivated, retained its ability to inhibit S. aureus biofilm formation.[3][7][8][9] This indicates that the enzyme may interact with bacterial surface components or signaling pathways through a non-enzymatic mechanism, potentially by modifying adhesion molecules.[3][9]
- 2.2 Interference with Biofilm Matrix Components: Serratiopeptidase has been shown to significantly alter the composition of the S. aureus cell wall and biofilm matrix.[4][10] Key targets include:
- Peptidoglycans (PGs): Treatment with serratiopeptidase leads to a decrease in the peptidoglycan content of the bacterial cell wall.[4][10]
- Lipoteichoic Acid (LTA): The enzyme alters the levels of LTA, a crucial component for biofilm formation in Gram-positive bacteria.[4][10]
- Amyloid Proteins: Functional amyloid proteins, which contribute to the structural integrity of the biofilm, are also reduced following serratiopeptidase treatment.[4][10]



2.3 Disruption of Cellular Homeostasis: Beyond the physical matrix, serratiopeptidase appears to disrupt key physiological processes. Studies have demonstrated that it impairs phosphorus homeostasis by altering the activity of alkaline phosphatases (ALPs) and the levels of phosphate-binding DING proteins.[4][10] Intracellular ALP activity decreases significantly in treated bacteria, while extracellular activity increases, suggesting a disruption in phosphate metabolism that is linked to biofilm formation.[4][10]



Click to download full resolution via product page

Caption: Mechanism of Serratiopeptidase Anti-Biofilm Activity.

## **Quantitative Data on Anti-Biofilm Activity**

The efficacy of serratiopeptidase has been quantified against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.

Table 1: Biofilm Inhibition by Serratiopeptidase



| Strain              | IC₅₀ (μg/mL) | Max. Inhibition<br>(%) | Concentration<br>for Max.<br>Inhibition<br>(µg/mL) | Reference |
|---------------------|--------------|------------------------|----------------------------------------------------|-----------|
| S. aureus<br>(MSSA) | 0.67         | ~88%                   | 8                                                  | [4]       |

| S. aureus (MRSA) | 7.70 | ~83% | 20 |[4] |

Table 2: Effect of Serratiopeptidase on Bacterial Viability and Biofilm Components

| Strain              | Parameter                     | Max.<br>Reduction (%) | Concentration<br>(µg/mL) | Reference |
|---------------------|-------------------------------|-----------------------|--------------------------|-----------|
| S. aureus<br>(MSSA) | Bacterial<br>Viability        | ~46%                  | 2                        | [4][10]   |
|                     | Peptidoglycan<br>Content      | ~16%                  | 2                        | [4]       |
|                     | Intracellular LTA             | ~40%                  | (Lower doses)            | [4][10]   |
|                     | Intracellular ALP<br>Activity | ~85%                  | Not specified            | [4][10]   |
| S. aureus<br>(MRSA) | Bacterial Viability           | ~27%                  | Not specified            | [4][10]   |
|                     | Peptidoglycan<br>Content      | ~9%                   | 8                        | [4]       |

| | Intracellular ALP Activity | ~89% | Not specified |[4][10] |

## **Experimental Protocols**

Standardized protocols are essential for the reproducible assessment of anti-biofilm agents. The following sections detail the methodologies commonly employed in studying serratiopeptidase's effects.





#### Click to download full resolution via product page

**Caption:** Experimental Workflow for Anti-Biofilm Activity Assessment.

#### 4.1 Bacterial Strains and Culture Conditions

- Strains:Staphylococcus aureus ATCC 25923 (MSSA) and clinical MRSA isolates are commonly used.[4]
- Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% (w/v) glucose is used to promote biofilm formation.[4] Luria-Bertani (LB) medium is used for initial overnight cultures. [4]
- Culture Preparation: a. Inoculate a single colony of S. aureus into 5-10 mL of LB or TSB medium. b. Incubate overnight at 37°C with shaking.[2][11] c. For biofilm assays, dilute the overnight culture (typically 1:100 or 1:1000) into fresh TSB with glucose.[4][12]
- 4.2 Biofilm Formation and Inhibition Assay (Crystal Violet Method) This assay quantifies the total biofilm biomass attached to a surface.[1][2][13]
- Plate Inoculation: Add 200 μL of the diluted bacterial culture into the wells of a 96-well flatbottom tissue culture plate. Include wells with sterile medium only as a negative control.[11]



14

- Treatment: To test for biofilm inhibition, add serratiopeptidase at various concentrations to the wells along with the bacterial inoculum.
- Incubation: Incubate the plate statically (without shaking) for 24 hours at 37°C.[4][12]
- Washing: Carefully discard the medium from the wells. Wash the wells gently two to three times with 200 μL of phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.[15]
- Fixation: Fix the remaining biofilm by air-drying or by heating at 60°C for 30-60 minutes.
- Staining: Add 150-200  $\mu$ L of 0.1% (w/v) crystal violet solution to each well and incubate for 5-15 minutes at room temperature.[6][12]
- Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
- Solubilization: Add 200 μL of 30-33% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[6][15]
- Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.[7][12] The absorbance value is directly proportional to the biofilm biomass.
- 4.3 Bacterial Viability Assay (MTT Method) This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
- Biofilm Formation: Grow biofilms in a 96-well plate as described in section 4.2.
- Treatment: After the 24-hour incubation, remove the medium, wash with PBS, and add fresh
  medium containing various concentrations of serratiopeptidase to treat the pre-formed
  biofilm. Incubate for a further 24 hours.
- MTT Addition: Remove the supernatants and wash the biofilms with PBS. Add 200 μL of MTT reagent (typically 0.5 mg/mL in PBS or serum-free medium) to each well.[18][19]



- Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.[18][19] During this time, metabolically active bacteria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- Solubilization: Carefully aspirate the MTT solution and add 200 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18][19]
- Quantification: Measure the absorbance of the purple solution at a wavelength of 570-595 nm.[16] The absorbance is proportional to the number of viable, metabolically active cells in the biofilm.
- 4.4 Biofilm Visualization (Confocal Laser Scanning Microscopy CLSM) CLSM allows for the non-invasive, three-dimensional visualization of biofilm structure and cell viability.[20]
- Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chambers.[21]
- Treatment: Treat the biofilms with serratiopeptidase as required.
- Staining: Stain the biofilms using fluorescent dyes. A common combination is a LIVE/DEAD staining kit, which uses two dyes (e.g., SYTO 9 and propidium iodide) to differentiate between live cells (green fluorescence) and dead cells (red fluorescence).[21]
- Imaging: Acquire z-stack images of the biofilm using a confocal microscope.[21][22]
- Analysis: Process the images using appropriate software (e.g., COMSTAT, ImageJ) to analyze biofilm characteristics such as thickness, biomass, and the ratio of live to dead cells.
   [1]

### **Conclusion and Future Directions**

Serratiopeptidase demonstrates significant anti-biofilm activity against both MSSA and MRSA through a complex mechanism that involves the disruption of the EPS matrix, reduction of bacterial viability, and interference with cellular homeostasis.[4][10] Notably, its efficacy appears to stem from both proteolytic and non-proteolytic actions, making it a unique and promising therapeutic candidate.[3][9] The quantitative data clearly supports its potential to inhibit biofilm formation at low concentrations.



Future research should focus on elucidating the precise molecular targets of its non-proteolytic activity and evaluating its efficacy in more complex in vivo models of biofilm infection.

Furthermore, synergistic studies combining serratiopeptidase with conventional antibiotics could pave the way for novel therapeutic strategies to combat persistent S. aureus infections.

[3] The development of advanced delivery systems, such as nanoparticle or hydrogel formulations, could also enhance its stability and targeted delivery to infection sites.

[4][5]

Overall, serratiopeptidase represents a valuable tool for both research and potential clinical applications in the ongoing battle against biofilm-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. ableweb.org [ableweb.org]
- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.iitd.ac.in [web.iitd.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Serratiopeptidase: a well-known metalloprotease with a new non-proteolytic activity against S. aureus biofilm | Semantic Scholar [semanticscholar.org]
- 9. Serratiopeptidase: a well-known metalloprotease with a new non-proteolytic activity against S. aureus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]



- 12. Crystal violet assay [bio-protocol.org]
- 13. Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4.5.2. Biofilm Cell Viability MTT Assay [bio-protocol.org]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. Confocal spectral microscopy, a non-destructive approach to follow contamination and biofilm formation of mCherry Staphylococcus aureus on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Anti-Biofilm Activity of Serratiopeptidase Against Staphylococcus aureus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#anti-biofilm-activity-of-serratiopeptidase-against-staphylococcus-aureus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com